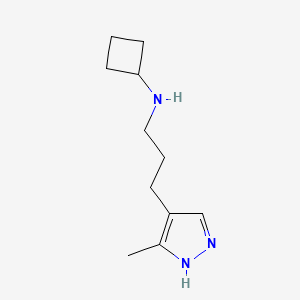
N-(3-(5-Methyl-1H-pyrazol-4-yl)propyl)cyclobutanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(5-Methyl-1H-pyrazol-4-yl)propyl)cyclobutanamine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a cyclobutanamine moiety attached to a pyrazole ring via a propyl linker. The presence of the methyl group on the pyrazole ring adds to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(5-Methyl-1H-pyrazol-4-yl)propyl)cyclobutanamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions to form the pyrazole core.
Alkylation: The pyrazole ring is then alkylated using a suitable alkyl halide, such as 3-bromopropylamine, to introduce the propylamine group.
Cyclobutanation: The final step involves the formation of the cyclobutanamine moiety, which can be achieved through a cyclization reaction using a suitable cyclobutane precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
N-(3-(5-Methyl-1H-pyrazol-4-yl)propyl)cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of N-(3-(5-Methyl-1H-pyrazol-4-yl)propyl)cyclobutanone.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted derivatives with various nucleophiles.
科学的研究の応用
N-(3-(5-Methyl-1H-pyrazol-4-yl)propyl)cyclobutanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3-(5-Methyl-1H-pyrazol-4-yl)propyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(3-(5-Methyl-1H-pyrazol-4-yl)propyl)cyclopentanamine: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
N-(3-(5-Methyl-1H-pyrazol-4-yl)propyl)cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.
N-(3-(5-Methyl-1H-pyrazol-4-yl)propyl)cycloheptanamine: Similar structure but with a cycloheptane ring instead of a cyclobutane ring.
Uniqueness
N-(3-(5-Methyl-1H-pyrazol-4-yl)propyl)cyclobutanamine is unique due to its specific combination of a pyrazole ring, a propyl linker, and a cyclobutanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C11H19N3 |
|---|---|
分子量 |
193.29 g/mol |
IUPAC名 |
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]cyclobutanamine |
InChI |
InChI=1S/C11H19N3/c1-9-10(8-13-14-9)4-3-7-12-11-5-2-6-11/h8,11-12H,2-7H2,1H3,(H,13,14) |
InChIキー |
AKPLEIJFTJFECN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NN1)CCCNC2CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















